3,5-Dimethylthioanisole
Overview
Description
3,5-Dimethylthioanisole is a chemical compound with the molecular formula C9H12S . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate and tetrabutylammonium bromide in dimethyl sulfoxide at 20°C for 16 hours . The crude product is obtained as a slightly yellow oil and is used for the next step without further purification .Molecular Structure Analysis
The this compound molecule contains a total of 22 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 152.26 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Solar Cell Applications
A 2021 study by Mathiyalagan et al. explored the use of 3,5-Dimethylanisole in solar cell applications. Their research, combining experimental and theoretical work, focused on the molecular structure and vibrational analysis of 3,5-Dimethylanisole (3,5-DMA). Using Density Functional Theory (DFT) methods, they analyzed its structural and spectroscopic data. This study highlights 3,5-Dimethylanisole's potential in donor-pi-acceptor (D-PI-A) dyes for solar cells, indicating its usefulness in renewable energy technologies (Mathiyalagan et al., 2021).
2. In Vitro and In Vivo Analysis in Neural Oxidative Stress
Chao et al. (2019) conducted an in-depth study on the effects of 3,5-Dimethylaniline (3,5-DMA) and its metabolites on neural oxidative stress and neurodevelopmental toxicity. They investigated the impact of these compounds on fetal neurite growth and brain development, using in vitro cell cultures and in vivo studies in rats. Their findings suggest the potential of 3,5-DMA in understanding the mechanisms of neural toxicity and development (Chao et al., 2019).
3. Chemical Analysis and Spectrophotometric Applications
In 2009, Al-Attas et al. developed a spectrophotometric method for determining amino heterocyclic donors, including 3,5-Dimethyl-pyrazole (DMP). This method, based on Charge Transfer (CT) interactions with chloranilic acid, highlights the analytical applications of 3,5-Dimethyl-pyrazole in chemical analysis, showcasing its role in developing accurate and precise analytical techniques (Al-Attas et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for 3,5-Dimethylthioanisole were not found in the search results, one paper discusses the use of a similar compound, 3,5-dimethylisoxazol-4-yl, in the design and synthesis of potent BRD4 inhibitors with anti-breast cancer activity . This suggests potential future directions in the development of new therapeutic agents.
Properties
IUPAC Name |
1,3-dimethyl-5-methylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRCEGLNBBUOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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